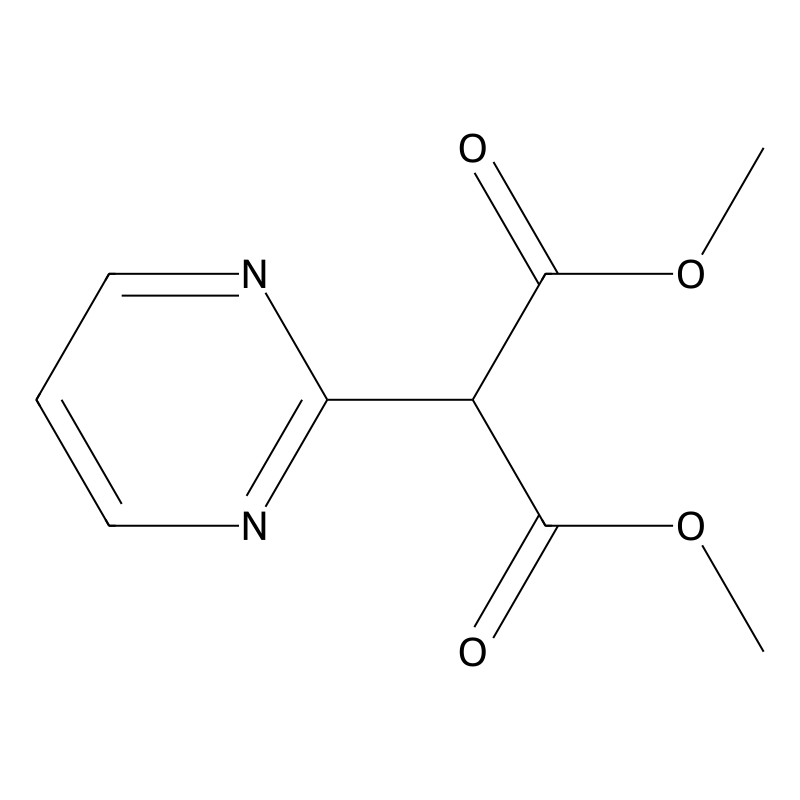Dimethyl 2-(2-pyrimidyl)malonate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Substituted Pyrimidines:
Dimethyl 2-(2-pyrimidyl)malonate finds application in the synthesis of various substituted pyrimidine derivatives, which are a class of heterocyclic compounds with significant biological activity. The malonate moiety acts as a versatile building block, allowing for further functionalization through reactions like alkylation, decarboxylation, and condensation. Here, the pyrimidine ring acts as a core structure, and the malonate group can be manipulated to introduce desired functionalities [1].
Source
Dimethyl 2-(2-pyrimidyl)malonate is a malonic acid derivative characterized by the presence of a pyrimidine ring. This compound features two methoxy groups attached to the malonate moiety, making it a dimethyl ester of 2-(2-pyrimidyl)malonic acid. Its molecular formula is C₁₀H₁₁N₁O₄, and it has a molar mass of approximately 211.20 g/mol. The structure can be represented as follows:
- Chemical Structure: The compound consists of a central malonate core with two methoxy groups and a pyrimidine substituent, which contributes to its unique reactivity and biological properties.
- Alkylation: The active methylene group in the malonate can undergo alkylation reactions, allowing for the synthesis of substituted acetic acid derivatives.
- Claisen Condensation: This reaction involves the formation of β-keto esters or β-hydroxy esters through the condensation of two esters or one ester and a carbonyl compound in the presence of a base.
- Cyclocondensation Reactions: Dimethyl 2-(2-pyrimidyl)malonate can react with dinucleophiles to form heterocyclic compounds, leveraging its pyrimidine component for additional reactivity .
Research indicates that dimethyl 2-(2-pyrimidyl)malonate exhibits notable biological activity. It has been studied for its potential as an anti-inflammatory agent and for its effects on various enzymatic pathways. The pyrimidine moiety is significant for its interactions with biological targets, including enzymes and receptors involved in metabolic processes .
The synthesis of dimethyl 2-(2-pyrimidyl)malonate typically involves the following steps:
- Starting Materials: Propanedioic acid (dimethyl ester) is reacted with 2-methanesulfonyl-pyrimidine.
- Reaction Conditions: The reaction is conducted under controlled conditions to ensure optimal yield and purity.
- Purification: Post-reaction, the product is purified using techniques such as recrystallization or chromatography to isolate dimethyl 2-(2-pyrimidyl)malonate from by-products .
Dimethyl 2-(2-pyrimidyl)malonate finds applications in various fields:
- Pharmaceuticals: It serves as an intermediate in the synthesis of biologically active compounds, particularly those targeting metabolic pathways.
- Agricultural Chemistry: The compound may be explored for use in developing pesticides or herbicides due to its biological activity.
- Material Science: It can be utilized in synthesizing polymers or materials with specific properties derived from its chemical structure .
Studies on dimethyl 2-(2-pyrimidyl)malonate have explored its interactions with various biological molecules. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects. For instance, research has indicated that it may inhibit certain enzymes involved in inflammatory pathways, suggesting its utility in treating inflammatory diseases .
Several compounds share structural similarities with dimethyl 2-(2-pyrimidyl)malonate, allowing for comparative analysis:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Diethyl Malonate | Ethyl esters instead of methyl | Commonly used in malonic ester synthesis |
| Dimethyl Malonate | Similar core structure but lacks pyrimidine | Simpler structure; less biological activity |
| Dimethyl 2-(4-pyridyl)malonate | Contains a pyridine ring instead of pyrimidine | Different heterocyclic structure |
| Dimethyl 3-(3-pyridyl)malonate | Similar malonic structure with a different position | Potentially different reactivity profile |
Uniqueness
Dimethyl 2-(2-pyrimidyl)malonate stands out due to its specific pyrimidine substitution, which enhances its reactivity in cyclocondensation reactions and offers distinct biological activities compared to other malonates. Its ability to interact with various biological targets makes it a valuable compound for further research and application development .








